4-bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C10H10BrN3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromine atom and a methoxyphenyl group in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyrazole derivative.
Scientific Research Applications
4-Bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 4-bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of the bromine and methoxyphenyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine
- 4-Bromo-5-(4-chlorophenyl)-1H-pyrazol-3-amine
- 4-Bromo-5-(4-methylphenyl)-1H-pyrazol-3-amine
Uniqueness
4-Bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the methoxy group can enhance biological activity or chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C10H10BrN3O |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
4-bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3O/c1-15-7-4-2-6(3-5-7)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
BNTRPLPPNWKWDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2)N)Br |
Origin of Product |
United States |
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